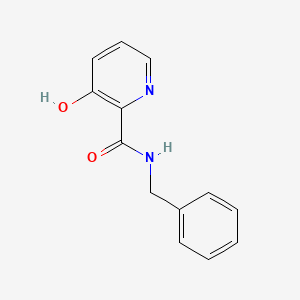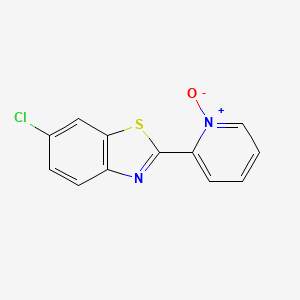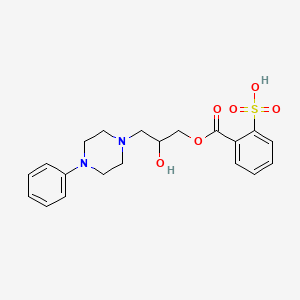
2-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)carbonyl)benzenesulfonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)carbonyl)benzenesulfonic Acid is a chemical compound with a unique molecular structure. It has a molecular weight of 420.479 g/mol . This compound is known for its versatility and is used in various advanced research and development applications.
Vorbereitungsmethoden
The synthesis of 2-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)carbonyl)benzenesulfonic Acid involves several steps. One common method includes the reaction of 4-phenylpiperazine with 2-hydroxy-3-chloropropyl benzenesulfonate under specific conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)carbonyl)benzenesulfonic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)carbonyl)benzenesulfonic Acid involves its interaction with specific molecular targets. For instance, it has been shown to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.0 2,6]dec-8-ene-3,5-dione: Exhibits significant affinity to serotonin receptors.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
The uniqueness of 2-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)carbonyl)benzenesulfonic Acid lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C20H24N2O6S |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]carbonylbenzenesulfonic acid |
InChI |
InChI=1S/C20H24N2O6S/c23-17(14-21-10-12-22(13-11-21)16-6-2-1-3-7-16)15-28-20(24)18-8-4-5-9-19(18)29(25,26)27/h1-9,17,23H,10-15H2,(H,25,26,27) |
InChI-Schlüssel |
XFYVLCJFYBRAJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC(COC(=O)C2=CC=CC=C2S(=O)(=O)O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




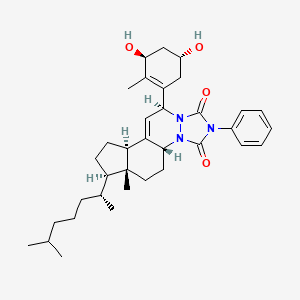
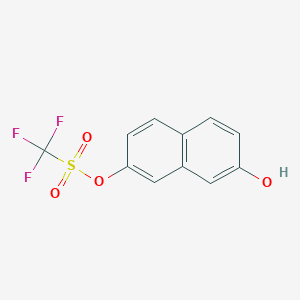


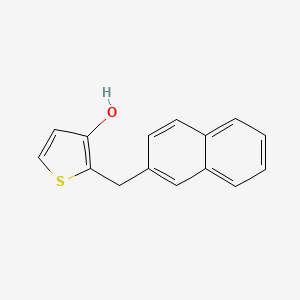
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)




